1-Bromo-4,5-dimethoxy-2-nitrobenzene
Overview
Description
1-Bromo-4,5-dimethoxy-2-nitrobenzene is a chemical compound with the molecular formula C8H8BrNO4. It is also known by other names, including 2-Bromo-4,5-dimethoxynitrobenzene and 4-Bromo-5-nitroveratrole. The compound is a yellowish powder and has a molecular weight of 262.06 g/mol .
Synthesis Analysis
The synthesis of this compound involves bromination of 4,5-dimethoxy-2-nitrobenzene. The reaction typically takes place in the presence of a brominating agent, such as bromine or N-bromosuccinimide (NBS). The bromination occurs at the ortho position relative to the nitro group. The resulting product is then isolated and purified .
Molecular Structure Analysis
The compound’s molecular structure consists of a benzene ring substituted with two methoxy groups (at positions 4 and 5), a nitro group (at position 2), and a bromine atom (at position 1). The arrangement of these functional groups determines its chemical properties and reactivity .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including nucleophilic substitution, reduction, and coupling reactions. Its bromine atom makes it susceptible to nucleophilic attack, leading to the formation of new compounds .
Physical And Chemical Properties Analysis
Scientific Research Applications
Fungicidal Properties
1-Bromo-4,5-dimethoxy-2-nitrobenzene has been studied for its potential in fungicidal applications. Research has shown that derivatives of this compound, such as (phenylthio)acetohydroxamic acids, exhibit notable fungicidal properties against phytopathogenic fungi like Aspergillus niger and Rhizoctonia solani (Zayed, Aboulezz, Salama, & El‐Hamouly, 1965).
Reactivity in Ionic Liquids
Studies have highlighted the unique reactivity of the 1-bromo-4-nitrobenzene radical anion in room temperature ionic liquids. This anion displays a distinct behavior in ionic solvents compared to conventional non-aqueous solvents, suggesting potential applications in electrochemistry and solvent system studies (Ernst, Ward, Norman, Hardacre, & Compton, 2013).
Bromination and Sulfur-Functionalised Benzoquinones
The compound has been involved in the study of bromination reactions and the subsequent conversion into sulfur-functionalized benzoquinones. This research opens avenues for the synthesis of complex organic compounds with potential applications in various chemical industries (Aitken, Jethwa, Richardson, & Slawin, 2016).
Role in Photoelectrochemical Reduction
This compound has been studied in the context of photoelectrochemical reduction, particularly in the formation of radical anions and their stability. This research is relevant to the development of photoelectrochemical cells and understanding electron transfer processes (Compton & Dryfe, 1994).
Enhancing Polymer Solar Cells
The compound has been investigated for its role in enhancing the efficiency of polymer solar cells. The formation of charge transfer complexes with 1-Bromo-4-Nitrobenzene in poly(3-hexylthiophene)/[6,6]-phenyl-C61-butyric acid methyl ester active layers of polymer solar cells leads to improved power conversion efficiency (Fu et al., 2015).
Electrochemical Studies
Electrochemical studies of this compound derivatives have been conducted to understand nucleophilic aromatic substitution mechanisms. This research aids in the advancement of electrosynthetic methods and offers insights into the behavior of nitrobenzene derivatives in electrochemical environments (Du & Peters, 2010).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-Bromo-4,5-dimethoxy-2-nitrobenzene is the benzylic position of aromatic compounds . This compound is known to interact with the benzylic position, which is a carbon atom adjacent to the aromatic ring .
Mode of Action
This compound interacts with its targets through a free radical reaction . In the initiating step, the compound loses the bromo atom, leaving behind a radical . This radical then removes a hydrogen atom from the target molecule, forming a new compound . The reaction continues with the new compound reacting with this compound .
Biochemical Pathways
The interaction of this compound with its targets affects the biochemical pathways involving the benzylic position of aromatic compounds . The removal of a hydrogen atom from the target molecule and the subsequent reactions can lead to changes in the structure and function of the target molecule .
Result of Action
The result of the action of this compound is the formation of a new compound through a free radical reaction . This can lead to changes in the structure and function of the target molecule, potentially affecting the biochemical pathways in which the target molecule is involved .
Properties
IUPAC Name |
1-bromo-4,5-dimethoxy-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO4/c1-13-7-3-5(9)6(10(11)12)4-8(7)14-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUDEQARXVYDBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9068615 | |
Record name | Benzene, 1-bromo-4,5-dimethoxy-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9068615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51072-66-3 | |
Record name | 1-Bromo-4,5-dimethoxy-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51072-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-5-nitroveratrole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051072663 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-bromo-4,5-dimethoxy-2-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1-bromo-4,5-dimethoxy-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9068615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-5-nitroveratrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.757 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-BROMO-5-NITROVERATROLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UNB5D5EU7U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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